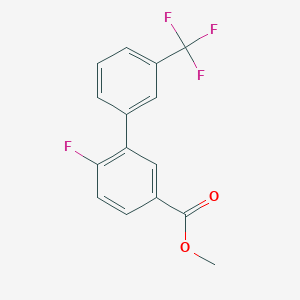![molecular formula C16H15FO2 B7959933 Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate](/img/structure/B7959933.png)
Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 2-fluoro-5-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate typically involves the esterification of 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetic acid.
Reduction: 2-[4-(2-fluoro-5-methylphenyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the specific electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and methyl groups can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-[4-(2-chloro-5-methylphenyl)phenyl]acetate
- Methyl 2-[4-(2-bromo-5-methylphenyl)phenyl]acetate
- Methyl 2-[4-(2-methylphenyl)phenyl]acetate
Comparison: Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and non-halogenated analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and materials science.
Eigenschaften
IUPAC Name |
methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11-3-8-15(17)14(9-11)13-6-4-12(5-7-13)10-16(18)19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQXMDGVTCDYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{4-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7959853.png)


![Methyl 3-[4-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7959880.png)
![Methyl 3-fluoro-5-[4-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7959886.png)





![Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7959927.png)

![Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate](/img/structure/B7959944.png)
